N-Butyl-5-methyl-2-nitroaniline
Description
N-Butyl-5-methyl-2-nitroaniline is a nitroaniline derivative characterized by a nitro group (-NO₂) at position 2, a methyl (-CH₃) substituent at position 5, and an N-butyl (-C₄H₉) group attached to the aromatic amine. Its molecular formula is C₁₁H₁₅N₂O₂, with a molecular weight of 207.25 g/mol. Nitroanilines are widely used in agrochemicals, dyes, and pharmaceuticals, with substituent positions and electronic effects critically influencing their reactivity and applications.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butyl-5-methyl-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-7-12-10-8-9(2)5-6-11(10)13(14)15/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
YWGUPTCBFUKRHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by alkylation. The nitration step introduces the nitro group onto the benzene ring, while the alkylation step adds the butyl and methyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-Butyl-5-methyl-2-aminoaniline.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-Butyl-5-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-5-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The methoxy derivative (224.26 g/mol) is heaviest due to the oxygen atom, while the fluoro analog (212.22 g/mol) is lighter. The methyl-substituted target compound falls between these values.
- Substituent Effects: Methoxy (-OCH₃): Strong electron-donating via resonance, deactivating the aromatic ring and directing electrophilic substitution to specific positions. Methyl (-CH₃): Weak electron-donating via induction, offering minimal electronic perturbation compared to methoxy or fluoro.
Physicochemical Properties
While direct data on solubility, melting points, or logP values for these nitroanilines is unavailable, trends from nitrosoaniline analogs () suggest substituents significantly influence physical properties:
- Melting Points : In nitrosoanilines, substituents like chloro (-Cl) and methoxy (-OCH₃) alter melting points by 10–20°C (e.g., compound 2c: 168–170°C vs. 2d: 152–154°C) . Similar variability is expected in nitroanilines.
- Solubility : Methoxy groups (polar) may enhance water solubility, whereas methyl or fluoro substituents could increase hydrophobicity.
Biological Activity
N-Butyl-5-methyl-2-nitroaniline is a nitroaniline derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound possesses a nitro group () attached to an aniline structure, which is further substituted with a butyl and a methyl group. This structural configuration is crucial for its interaction with biological systems.
Chemical Formula: CHNO
The biological activity of this compound is primarily attributed to the following mechanisms:
- Redox Reactions : The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that may interact with various biomolecules.
- Hydrogen Bonding : The aniline portion allows for hydrogen bonding with proteins and enzymes, potentially modulating their activity.
- Enzyme Modulation : It may influence enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways.
1. Antimicrobial Activity
Recent studies have indicated that nitroaniline derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
2. Antineoplastic Activity
The compound has shown potential in cancer research, particularly in inhibiting the proliferation of cancer cell lines. Case studies have demonstrated that it can induce apoptosis in specific cancer cells through oxidative stress mechanisms.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its pharmacological properties .
3. Anti-inflammatory Effects
This compound has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, which may be beneficial in treating inflammatory diseases .
Toxicological Profile
While exploring the biological activity, it is essential to consider the compound's toxicity. Preliminary assessments suggest moderate toxicity levels, particularly in high concentrations. The following table summarizes key toxicological findings:
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >500 mg/kg (oral in rats) |
| Skin Irritation | Mild irritation observed |
| Mutagenicity | Negative in Ames test |
These results indicate that while this compound exhibits promising biological activities, careful consideration of its safety profile is necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
